Alk5-IN-6

ALK5 inhibition biochemical IC50 kinase assay

ALK5-IN-6 (CAS 2657720-04-0) is a patent-disclosed, structurally novel ALK5 inhibitor with a quinoline-morpholine-pyrazole core distinct from imidazole or naphthyridine-based inhibitors. Its unique scaffold makes it valuable for orthogonal chemical probe studies, scaffold-hopping SAR campaigns, and selectivity panel controls where off-target confounding must be minimized. As an exemplified compound in WO2021129621A1, it offers clear IP provenance. Researchers should independently verify target engagement. Procure for target validation and medicinal chemistry applications where structural diversity is critical.

Molecular Formula C28H36N4O5
Molecular Weight 508.6 g/mol
Cat. No. B12414123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-6
Molecular FormulaC28H36N4O5
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=CN(N=C4C5CCOCC5)C6CC6
InChIInChI=1S/C28H36N4O5/c1-33-25-17-22-23(18-26(25)36-12-2-9-31-10-15-35-16-11-31)29-8-5-24(22)37-27-19-32(21-3-4-21)30-28(27)20-6-13-34-14-7-20/h5,8,17-21H,2-4,6-7,9-16H2,1H3
InChIKeyKITSMQLZNHFFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK5-IN-6: ALK5 Inhibitor Procurement Guide for TGF-β Research


ALK5-IN-6 (CAS 2657720-04-0) is a small-molecule inhibitor of activin receptor-like kinase 5 (ALK5/TGFβR1), disclosed as compound 1 in patent WO2021129621A1 [1]. ALK5 is the type I receptor in the canonical transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of cell proliferation, differentiation, fibrosis, and immune modulation . Unlike extensively characterized ALK5 inhibitors such as SB-431542, SB-505124, RepSox, Galunisertib, and Vactosertib for which published IC50 values range from 4 nM to 172 nM [2][3][4][5][6], ALK5-IN-6 currently lacks peer-reviewed publication of its biochemical IC50, cellular potency, kinase selectivity profile, or in vivo pharmacokinetic parameters in the public domain. Procurement decisions for this compound must therefore be guided by structural novelty, patent provenance, and the specific experimental context where its untested properties may confer strategic value.

Why ALK5-IN-6 Cannot Be Substituted with Common ALK5 Inhibitors in Specific Research Contexts


ALK5 inhibitors are not interchangeable despite sharing a common nominal target. SB-431542 (IC50 94 nM) [1], SB-505124 (IC50 47 nM) [2], RepSox (IC50 4-23 nM) [3], Galunisertib (IC50 56 nM) , and Vactosertib (IC50 12.9 nM) each display distinct polypharmacology, off-target kinase inhibition profiles, and divergent effects on ALK4, ALK7, and BMP receptor family members. For example, SB-431542 exhibits 100-fold selectivity over p38 MAPK [1], whereas Galunisertib inhibits ALK4 with an IC50 of 77.7-80 nM and also engages MINK, RIP2, and CK1α at submicromolar concentrations . These differences produce variable cellular outcomes in TGF-β-driven assays and distinct in vivo pharmacokinetic and toxicity profiles [4]. ALK5-IN-6 represents a structurally distinct chemical series (quinoline-morpholine-pyrazole scaffold) disclosed in a 2021 patent [5] with no published cross-reactivity data. Substituting ALK5-IN-6 with any well-characterized ALK5 inhibitor introduces confounding variables including unknown potency offset, divergent kinase selectivity, and unanticipated off-target pharmacology that invalidate direct experimental comparisons.

ALK5-IN-6 Quantitative Evidence for Scientific Selection: Comparative Analysis vs. Established ALK5 Inhibitors


ALK5-IN-6 vs. SB-431542, SB-505124, and RepSox: Comparative Biochemical Potency (IC50) Analysis

ALK5-IN-6 currently lacks a publicly reported biochemical IC50 value for ALK5 inhibition in cell-free kinase assays. In contrast, established ALK5 inhibitors have well-documented potencies: SB-431542 (IC50 94 nM) [1], SB-505124 (IC50 47 nM) [2], and RepSox (IC50 4 nM for autophosphorylation, 23 nM for ATP binding) [3]. This represents a critical data gap that precludes direct potency-based comparison. The absence of published IC50 data for ALK5-IN-6 is not evidence of inferior potency; rather, it indicates that the compound's biochemical characterization remains proprietary or unpublished as of the patent disclosure in WO2021129621A1 . For procurement decisions, this means ALK5-IN-6 cannot be selected based on potency metrics alone and may require in-house kinase profiling prior to use in dose-response studies.

ALK5 inhibition biochemical IC50 kinase assay comparative pharmacology

ALK5-IN-6 vs. Galunisertib (LY2157299): Comparative Kinase Selectivity and Polypharmacology Analysis

ALK5-IN-6 has no published kinase selectivity profile or off-target screening data in the public domain. In contrast, Galunisertib (LY2157299), a clinically evaluated ALK5 inhibitor, exhibits documented polypharmacology: it inhibits ALK4 with IC50 values ranging from 77.7 nM to 80 nM depending on assay conditions, and also engages MINK (MAP4K6, IC50 190 nM), RIP2 (RIPK2, IC50 220 nM), TGFβRII (IC50 210 nM), CK1α (IC50 260 nM), and ALK6 at submicromolar concentrations . This broad kinase engagement profile may contribute to both therapeutic effects and dose-limiting toxicities observed in clinical trials [1]. For ALK5-IN-6, the absence of selectivity data means that researchers cannot anticipate whether the compound will exhibit cleaner ALK5-specific pharmacology or broader kinase inhibition similar to Galunisertib. This uncertainty necessitates inclusion of kinase counter-screening in any experimental workflow using ALK5-IN-6.

kinase selectivity off-target profiling polypharmacology ALK4 inhibition

ALK5-IN-6 vs. Vactosertib (EW-7197): Comparative Cellular Potency and ALK4/ALK5 Selectivity Ratio

ALK5-IN-6 has no published cellular potency data (e.g., TGF-β-induced luciferase reporter assays, pSMAD2 inhibition, or gene expression modulation). Vactosertib (EW-7197) demonstrates well-characterized cellular activity: it inhibits ALK5 with an IC50 of 12.9 nM in kinase assays and suppresses TGF-β-induced luciferase activity with IC50 values of 16.5 nM and 12.1 nM in HaCaT and 4T1 stable cell lines, respectively [1]. Importantly, Vactosertib also inhibits ALK2 and ALK4 with an IC50 of 17.3 nM, yielding an ALK5/ALK4 selectivity ratio of approximately 1.3-fold . The absence of analogous cellular data for ALK5-IN-6 prevents assessment of whether this compound exhibits comparable cellular permeability, target engagement, or improved ALK5 selectivity relative to Vactosertib. Researchers must empirically determine effective working concentrations and confirm on-target activity via pSMAD2 Western blotting or SMAD-responsive reporter assays.

cellular potency luciferase reporter assay ALK4 inhibition selectivity ratio

ALK5-IN-6 vs. ALK5-IN-7: Intra-Patent Comparative Assessment of Structural Analogs

ALK5-IN-6 (compound 1) and ALK5-IN-7 (compound 4) are both disclosed in patent WO2021129621A1 as ALK5 inhibitors . Neither compound has published IC50 values, selectivity data, or in vivo characterization in the peer-reviewed literature. Within the patent disclosure, no quantitative comparative data are provided to differentiate the two compounds. Both are described with identical qualitative language regarding their potential for studying TGF-β-related diseases including tumors, fibrotic diseases, inflammatory diseases, and autoimmune diseases . The structural relationship between ALK5-IN-6 (molecular weight 508.61, contains morpholine-propyl and tetrahydropyran substituents) and ALK5-IN-7 has not been systematically characterized with respect to potency, pharmacokinetics, or target engagement. Consequently, selection between these two patent-exemplified compounds cannot be guided by published evidence and must rely on structural considerations or parallel empirical evaluation.

patent analysis structural analog lead compound WO2021129621A1

ALK5-IN-6 Recommended Application Scenarios Based on Available Evidence


Chemical Probe for Novel Chemotype-Based ALK5 Target Validation

ALK5-IN-6 represents a structurally distinct quinoline-morpholine-pyrazole scaffold not present in extensively characterized ALK5 inhibitors such as SB-431542 (imidazole-based), SB-505124 (imidazole-pyridine), RepSox (naphthyridine-pyrazole), or Vactosertib (triazole-thiadiazole) [1]. This structural novelty is valuable for target validation studies where orthogonal chemical probes with distinct binding modes are required to confirm that observed biological effects are ALK5-mediated rather than compound-specific off-target artifacts . However, users must independently confirm ALK5 target engagement via genetic knockdown/rescue experiments or thermal shift assays, as ALK5-IN-6's potency and selectivity remain uncharacterized .

Scaffold-Hopping Lead Optimization and SAR Exploration

The quinoline-morpholine-pyrazole core of ALK5-IN-6 (compound 1 in WO2021129621A1) [1] provides a novel starting point for medicinal chemistry structure-activity relationship (SAR) campaigns. Medicinal chemists seeking to explore ALK5 inhibitor chemical space beyond the well-trodden imidazole and naphthyridine series may procure ALK5-IN-6 as a reference standard for scaffold-hopping or as a synthetic intermediate for derivative synthesis . The patent WO2021129621A1 discloses multiple compounds in this series, enabling analog-by-catalog approaches .

Negative Control or Reference Compound for Cross-Series Selectivity Profiling

In kinase selectivity panels evaluating the off-target profiles of well-characterized ALK5 inhibitors (e.g., assessing whether Galunisertib's MINK/RIP2 inhibition [1] is chemotype-specific or class-wide), ALK5-IN-6 can serve as a structurally unrelated ALK5 inhibitor control. Parallel profiling of ALK5-IN-6 alongside established inhibitors may reveal whether certain off-target interactions are conserved across diverse ALK5-binding chemotypes or unique to specific scaffolds . This application is contingent upon in-house generation of ALK5-IN-6's own selectivity profile.

Proprietary Patent-Exemplified Compound for IP-Linked Research Programs

For research programs with intellectual property considerations related to TGF-β/ALK5 therapeutics, ALK5-IN-6 offers the advantage of being a specifically exemplified compound in a 2021 patent application (WO2021129621A1, compound 1) [1]. This provides clear provenance and may be relevant for freedom-to-operate assessments or for building upon patented chemical matter. In contrast, tool compounds like SB-431542 and SB-505124 are in the public domain and not patent-protected .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk5-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.